2-isopropylpyrazine chemical properties and structure
2-isopropylpyrazine chemical properties and structure
An In-depth Technical Guide to 2-Isopropylpyrazine: Chemical Properties, Synthesis, and Applications
Executive Summary
2-Isopropylpyrazine (CAS No: 29460-90-0) is a key heterocyclic aromatic compound belonging to the pyrazine family. These compounds are ubiquitous in nature, significantly contributing to the aroma and flavor profiles of numerous cooked, roasted, and fermented foods. Within the flavor and fragrance industries, 2-isopropylpyrazine is highly valued for its distinct nutty, green, and honey-like aroma.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, analytical techniques, and applications. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require a detailed understanding of this important aroma chemical.
Molecular Structure and Chemical Identity
2-Isopropylpyrazine is characterized by a central pyrazine ring, which is a diazine with the two nitrogen atoms at positions 1 and 4. An isopropyl group is substituted at the C-2 position of this ring.
Chemical Formula: C₇H₁₀N₂[2][3]
Molecular Weight: 122.17 g/mol [2]
IUPAC Name: 2-(propan-2-yl)pyrazine[1]
Synonyms: Isopropylpyrazine, Pyrazine, 2-(1-methylethyl)-[1]
The structural arrangement of the pyrazine ring and the attached isopropyl group is directly responsible for its characteristic aroma and chemical reactivity.
Caption: 2D Chemical Structure of 2-Isopropylpyrazine.
Physicochemical Properties
The physical and chemical properties of 2-isopropylpyrazine are critical for its application, storage, and handling. These properties dictate its volatility, solubility, and stability in various formulations.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Odor Profile | Nutty, green, minty, honey-like | [1] |
| Molecular Formula | C₇H₁₀N₂ | [2][3] |
| Molecular Weight | 122.17 g/mol | [2] |
| Boiling Point | 70 °C @ 20.00 mm Hg | [1][2] |
| Specific Gravity | 0.967 to 0.972 @ 25 °C | [1][2] |
| Refractive Index | 1.486 to 1.496 @ 20 °C | [1][2] |
| Flash Point | 62.22 °C (144 °F) TCC | [2] |
| Solubility | Soluble in water, organic solvents, and oils | [1] |
| FEMA Number | 3940 | [1][2] |
Synthesis and Manufacturing
Causality of Synthetic Route Selection
The synthesis of alkylpyrazines is most commonly achieved via the Gutknecht pyrazine synthesis , first reported in 1879. This method remains prevalent due to its use of readily available α-amino ketones, which self-condense to form dihydropyrazines. Subsequent oxidation yields the aromatic pyrazine ring.[4] The choice of this pathway is driven by its efficiency and the direct route it provides to the desired pyrazine core. Variations of this condensation, such as reacting a 1,2-diamine with a 1,2-dicarbonyl compound, are also employed, offering flexibility based on precursor availability.[5] For asymmetric synthesis of more complex pyrazine derivatives, chiral auxiliaries like Schöllkopf reagents are utilized to achieve high enantiopurity.[6][7]
Generalized Experimental Protocol: Synthesis of 2-Isopropylpyrazine
This protocol describes a representative lab-scale synthesis based on the condensation of an appropriate diamine and a dicarbonyl precursor.
Step 1: Reaction Setup
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 1,2-diaminopropane in an appropriate solvent such as ethanol.
-
Cool the mixture in an ice bath to 0-5 °C.
Step 2: Reagent Addition
-
Slowly add an equimolar amount of methylglyoxal dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The causality for slow, cooled addition is to control the exothermic condensation reaction and prevent the formation of unwanted side products.
Step 3: Condensation and Oxidation
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the formation of the dihydropyrazine intermediate.
-
The subsequent oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent (e.g., manganese dioxide or a copper salt). This step is critical for aromatization, which imparts the characteristic stability and aroma to the pyrazine ring.
Step 4: Work-up and Extraction
-
Quench the reaction with water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous mixture three times with an organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 5: Purification
-
Filter the dried organic solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield 2-isopropylpyrazine as a clear liquid. The choice of vacuum distillation is dictated by the compound's boiling point to prevent thermal degradation.
Caption: General workflow for the synthesis and purification of 2-isopropylpyrazine.
Analytical Methodologies
The accurate identification and quantification of 2-isopropylpyrazine, especially in complex matrices like food and fragrances, require robust analytical techniques. The choice of method is dictated by the need to resolve positional isomers, which often have very similar mass spectra.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely applied technique for the analysis of volatile and semi-volatile compounds like alkylpyrazines.[8]
-
Protocol Justification: The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., DB-1, ZB-5MS, or DB-624) which separates compounds based on their boiling points and interaction with the stationary phase.[8] Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.
-
Self-Validation: Due to the spectral similarity among isomers, unambiguous identification relies on comparing both the mass spectrum and the Gas Chromatographic Retention Index (RI) with those of an authentic standard or a reliable database like the NIST WebBook.[8][10]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For less volatile pyrazine derivatives or for analysis in complex liquid matrices like wine, LC-MS/MS offers superior sensitivity and selectivity.
-
Protocol Justification: This method involves a sample clean-up and pre-concentration step, followed by separation via liquid chromatography.[11] Tandem mass spectrometry (MS/MS) is used for quantification, providing excellent specificity by monitoring a specific parent-to-daughter ion transition. The described LC-MS method is often more sensitive for determining 3-alkyl-2-methoxypyrazines in wine than GC methods.[11]
Spectroscopic Analysis
-
FTIR and Raman Spectra: Infrared and Raman spectroscopy can be used as complementary techniques to confirm the presence of specific functional groups and the overall molecular structure, with available reference spectra for comparison.[1]
Applications in Industry
The primary application of 2-isopropylpyrazine is in the food and fragrance sectors, where it is used to impart specific sensory characteristics.[12]
-
Flavor Industry: It is used as a flavoring agent in a wide variety of products to create or enhance nutty, roasted, cocoa, coffee, and earthy notes.[13] Its use as a flavoring agent is recognized by regulatory bodies, and it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][13]
-
Fragrance Industry: While many pyrazines are used mainly in flavors, select pyrazines like 2-isopropylpyrazine can add unique green, earthy, or nutty nuances to fragrance compositions, even at trace levels.[4] They can provide depth and a natural character to various fragrance accords.[12]
Safety and Toxicology
A thorough understanding of the toxicological profile is essential for any compound used as a food additive or in consumer products.
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-isopropylpyrazine and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][13]
-
Handling Precautions: According to safety data sheets (SDS), standard laboratory safety practices should be followed. This includes ensuring adequate ventilation, wearing personal protective equipment (gloves, eye protection), and avoiding contact with skin, eyes, or clothing.[3] In case of contact, rinsing immediately with plenty of water is recommended.[3] The product should be stored in a tightly closed container in a dry, well-ventilated place.[3]
Conclusion
2-Isopropylpyrazine is a scientifically and commercially significant molecule whose unique sensory properties are derived directly from its chemical structure. Its synthesis is well-established, and robust analytical methods exist for its quality control and detection. With a favorable safety profile for its intended use in flavors, it remains an indispensable tool for flavorists and perfumers seeking to create authentic and complex nutty, green, and roasted profiles in a wide array of consumer products. Continued research into pyrazine chemistry is likely to further expand the applications of this versatile class of compounds.
References
- Benchchem. (n.d.). Toxicological Profile of 2-Ethyl-5-isopropylpyrazine: A Technical Guide.
- The Good Scents Company. (n.d.). 2-isopropyl pyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61700, 2-Isopropyl-5-methylpyrazine.
- Fragrance Material Safety Assessment Center. (2023). isopropylpyrazine.
- The Good Scents Company. (n.d.). 2-isopropyl-3-(methyl thio) pyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519203, 2-Isopropyl-3-methylpyrazine.
- ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4).
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Isopropylpyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34590, Isopropylpyrazine.
- Perfumer & Flavorist. (n.d.). Pyrazines for Fragrances.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind the Scent: Exploring Pyrazine Derivatives and 2-Isobutyl-3-Methylpyrazine.
- The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine.
- Cheng, T. B., Reineccius, G. A., Bjorklund, J. A., & Leete, E. (n.d.). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry.
- Biosynth. (n.d.). (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
- ChemicalBook. (2025). (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine.
- National Institute of Standards and Technology. (n.d.). Isopropylpyrazine. NIST Chemistry WebBook.
- Lojzova, L., Riddellova, K., Hajslova, J., Zrostlikova, J., Schurek, J., & Cajka, T. (n.d.). Alternative GC–MS approaches in the analysis of substituted pyrazines. Analytica Chimica Acta.
- Attigala, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
- SciSpace. (n.d.). Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines.
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